methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate
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Overview
Description
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate is a synthetic organic compound with a complex structure It belongs to the class of steroids and is characterized by the presence of multiple double bonds and keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of Grignard reagents to introduce the necessary functional groups . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce keto groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate can be compared with other similar steroidal compounds, such as:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Testosterone: An androgenic steroid involved in male reproductive functions.
Estradiol: An estrogenic steroid involved in female reproductive functions.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
75083-45-3 |
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Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (2Z)-2-(10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene)acetate |
InChI |
InChI=1S/C22H26O4/c1-21-9-8-15(23)10-13(21)4-6-16-17-7-5-14(11-19(25)26-3)22(17,2)12-18(24)20(16)21/h8-11,16-17,20H,4-7,12H2,1-3H3/b14-11- |
InChI Key |
ZRBBCVQLZFVRCK-KAMYIIQDSA-N |
Isomeric SMILES |
CC1\2CC(=O)C3C(C1CC/C2=C/C(=O)OC)CCC4=CC(=O)C=CC34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2=CC(=O)OC)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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